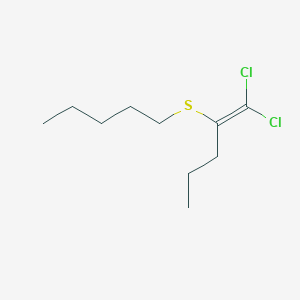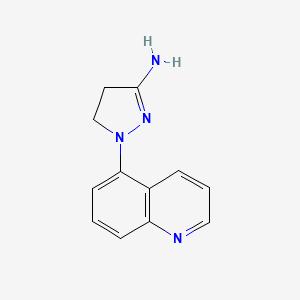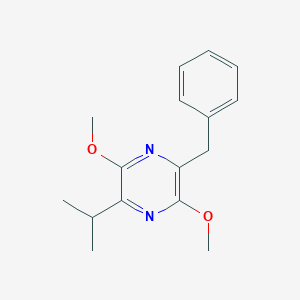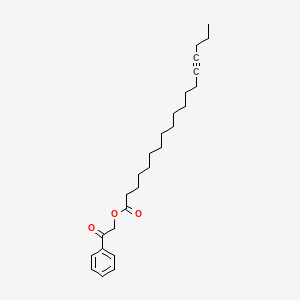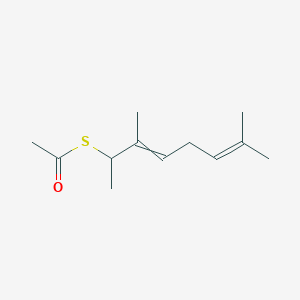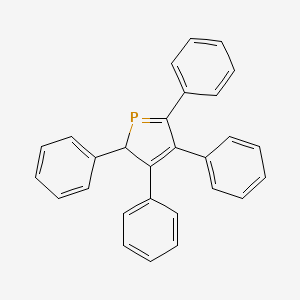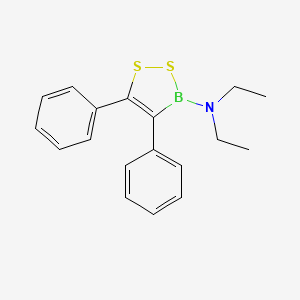![molecular formula C15H17ClN4O2 B14390495 N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide CAS No. 89757-88-0](/img/structure/B14390495.png)
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide is a compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities, including antitubercular, antiviral, and anticancer properties . The presence of the 4-chlorophenyl group and the pyrrolidinyl moiety in its structure contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide typically involves the following steps :
Esterification: 4-chlorobenzoic acid is esterified with methanol in the presence of sulfuric acid to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then converted to 4-chlorophenylhydrazide through hydrazination.
Cyclization: The hydrazide undergoes cyclization with cyanogen bromide to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine.
Coupling Reaction: The oxadiazole derivative is then coupled with 3-(pyrrolidin-1-yl)propanoic acid to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the pyrrolidinyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide has several scientific research applications :
Chemistry: It is used as a building block for synthesizing other biologically active compounds.
Biology: The compound exhibits significant antitubercular activity, making it a candidate for developing new antitubercular agents.
Medicine: Its antiviral and anticancer properties are being explored for potential therapeutic applications.
Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis. It also exhibits cytotoxic effects on cancer cells by targeting enzymes and proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine
- N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(morpholin-4-yl)acetamide
Uniqueness
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide stands out due to its unique combination of the 4-chlorophenyl group and the pyrrolidinyl moiety, which enhances its biological activity and specificity. Compared to similar compounds, it exhibits a broader spectrum of activity and higher potency in various biological assays .
Properties
CAS No. |
89757-88-0 |
|---|---|
Molecular Formula |
C15H17ClN4O2 |
Molecular Weight |
320.77 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C15H17ClN4O2/c16-12-5-3-11(4-6-12)14-18-19-15(22-14)17-13(21)7-10-20-8-1-2-9-20/h3-6H,1-2,7-10H2,(H,17,19,21) |
InChI Key |
QVXMUAGDJHTZSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)](/img/structure/B14390415.png)
![1-[2-(1-Ethoxyethoxy)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14390425.png)

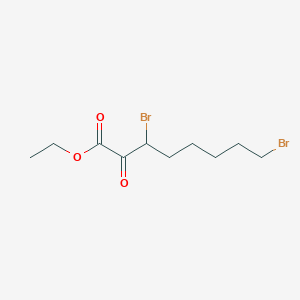
![Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14390445.png)
![4-[(4-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B14390446.png)

